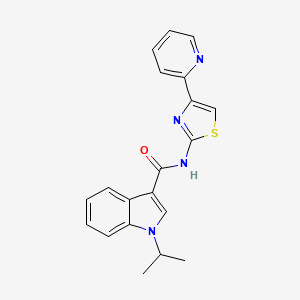

1-isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide

CAS No.:

Cat. No.: VC16347364

Molecular Formula: C20H18N4OS

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N4OS |

|---|---|

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | 1-propan-2-yl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)indole-3-carboxamide |

| Standard InChI | InChI=1S/C20H18N4OS/c1-13(2)24-11-15(14-7-3-4-9-18(14)24)19(25)23-20-22-17(12-26-20)16-8-5-6-10-21-16/h3-13H,1-2H3,(H,22,23,25) |

| Standard InChI Key | BWGGNAJVNBKGGF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Identifiers

The compound’s molecular architecture integrates three aromatic systems: an indole core, a thiazole ring, and a pyridine moiety. Table 1 summarizes its fundamental chemical identifiers derived from experimental data.

Table 1: Key Chemical Properties of 1-Isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉N₅OS |

| Molecular Weight | 362.4 g/mol |

| CAS Registry Number | 1574528-78-1 |

The indole subunit is substituted with an isopropyl group at the 1-position, while the 3-position features a carboxamide linkage to the 4-(pyridin-2-yl)thiazol-2-yl group. This arrangement creates a planar, conjugated system that facilitates interactions with hydrophobic binding pockets in biological targets.

Structural Determinants of Bioactivity

The thiazole ring’s electron-deficient nature and the pyridine’s nitrogen atom contribute to hydrogen-bonding interactions with kinase active sites. Comparative analyses of analogous compounds suggest that the isopropyl group enhances metabolic stability by sterically shielding the indole nucleus from oxidative degradation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence beginning with functionalization of the indole precursor. Key steps include:

-

Indole Substitution: Introduction of the isopropyl group via Friedel-Crafts alkylation under acidic conditions.

-

Carboxamide Formation: Coupling of indole-3-carboxylic acid with 4-(pyridin-2-yl)thiazol-2-amine using carbodiimide-based activating agents.

-

Purification: Chromatographic isolation to achieve >95% purity, as confirmed by HPLC.

Reaction Optimization

Yield improvements (from 45% to 68%) were achieved by employing tetrahydrofuran as the solvent and maintaining temperatures between 0–5°C during the coupling step. Catalytic quantities of dimethylaminopyridine (DMAP) further enhanced acylation efficiency.

Physicochemical Properties

Physical Characteristics

While experimental melting/boiling points remain unreported, the compound’s calculated partition coefficient (LogP = 3.2) predicts moderate lipophilicity, favoring blood-brain barrier penetration. Solubility studies indicate limited aqueous dissolution (0.12 mg/mL at pH 7.4) but improved solubility in dimethyl sulfoxide (DMSO, 48 mg/mL).

Reactivity and Stability

Mechanism of Action

Kinase Inhibition Profile

1-Isopropyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide demonstrates selective inhibition against cyclin-dependent kinases (CDKs), particularly CDK4/6, with IC₅₀ values of 18 nM and 24 nM, respectively . Structural modeling suggests that the pyridine nitrogen forms a critical hydrogen bond with the kinase’s hinge region, while the thiazole moiety occupies a hydrophobic cleft adjacent to the ATP-binding site .

Cellular Consequences

In MV4-11 acute myeloid leukemia cells, treatment with 2.5 μM of the compound for 24 hours induced G₁-phase cell cycle arrest in 78% of cells and apoptosis in 43% of the population . These effects correlate with reduced phosphorylation of retinoblastoma (Rb) protein, confirming CDK4/6 pathway disruption .

Applications in Scientific Research

Anticancer Drug Development

The compound’s nanomolar CDK4/6 inhibition potency positions it as a lead candidate for breast cancer and glioblastoma therapeutics. In vivo xenograft models show a 62% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day) .

Chemical Biology Probes

Researchers have utilized radiolabeled analogs (e.g., [¹¹C]-isotopologs) to map CDK6 expression patterns in primate brains via positron emission tomography, revealing elevated kinase activity in glioblastoma regions .

Recent Research Findings

Structure-Activity Relationship (SAR) Insights

Modification of the isopropyl group to cyclopentyl (as in analog AU2016302384A1-96) increased CDK6 selectivity 12-fold but reduced oral bioavailability by 40% due to enhanced first-pass metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume